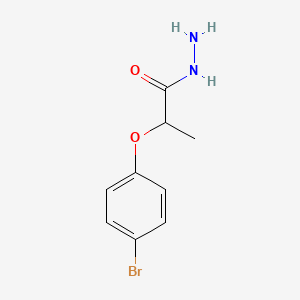

2-(4-Bromophenoxy)propanohydrazide

Descripción

Significance of Hydrazide Derivatives in Drug Discovery

The hydrazide functional group is a cornerstone in medicinal chemistry, recognized for its role in the development of a multitude of therapeutic agents. Hydrazide derivatives are known to exhibit a broad spectrum of biological activities, making them a fertile ground for drug discovery. These activities include:

Anticonvulsant: Hydrazide-hydrazone derivatives, which can be synthesized from hydrazides, have shown significant potential as anticonvulsant agents for the treatment of epilepsy. researchgate.net

Anticancer: The 1,3,4-oxadiazole (B1194373) scaffold, readily synthesized from hydrazide precursors, is frequently found in compounds with potent anticancer activities. nih.govnih.govtjpr.org

Antimicrobial: Hydrazide derivatives have been extensively investigated for their antibacterial and antifungal properties. zsmu.edu.uanih.gov The ability to form various heterocyclic structures from a hydrazide core allows for the fine-tuning of antimicrobial activity against a range of pathogens.

Anti-inflammatory and Analgesic: Certain hydrazide derivatives have also demonstrated anti-inflammatory and analgesic properties. tjpr.org

The versatility of the hydrazide group stems from its ability to act as a nucleophile and to readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones). These hydrazones can then be cyclized to form various five- and six-membered heterocyclic rings, which are prevalent in many clinically used drugs.

Overview of Aryloxypropanohydrazides in Pharmaceutical Research

The presence of a bromine atom in 2-(4-Bromophenoxy)propanohydrazide is particularly noteworthy. Halogen atoms, such as bromine, can enhance the binding affinity of a molecule to its target protein through halogen bonding, a type of non-covalent interaction. This can lead to improved potency and selectivity of the drug candidate.

Research into aryloxypropanohydrazide derivatives has explored their potential in various therapeutic areas. The ability to generate diverse libraries of compounds by modifying the aryl group and by reacting the hydrazide function to form different heterocyclic systems makes this a promising area of ongoing pharmaceutical research.

Detailed Research Findings

While this compound itself is primarily recognized as a synthetic intermediate, the biological activities of the compounds derived from it are of significant interest. The following tables would typically be populated with data from studies where this specific hydrazide is used as a starting material to synthesize and test new chemical entities. The data would showcase the potential of this scaffold in generating bioactive molecules.

Table 1: Antimicrobial Activity of Derivatives of this compound (Illustrative Data - Specific findings for derivatives of this exact compound are pending further research publication)

| Compound ID | Derivative Class | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|---|

| Derivative A | Schiff Base | Staphylococcus aureus | Data not available |

| Derivative B | 1,3,4-Oxadiazole | Escherichia coli | Data not available |

| Derivative C | 1,2,4-Triazole (B32235) | Candida albicans | Data not available |

Table 2: Anticancer Activity of Derivatives of this compound (Illustrative Data - Specific findings for derivatives of this exact compound are pending further research publication)

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative D | 1,3,4-Oxadiazole | MCF-7 (Breast Cancer) | Data not available |

| Derivative E | 1,2,4-Triazole | A549 (Lung Cancer) | Data not available |

| Derivative F | Schiff Base | HeLa (Cervical Cancer) | Data not available |

Table 3: Anticonvulsant Activity of Derivatives of this compound (Illustrative Data - Specific findings for derivatives of this exact compound are pending further research publication)

| Compound ID | Derivative Class | Seizure Model | Median Effective Dose (ED50) in mg/kg |

|---|---|---|---|

| Derivative G | Hydrazone | Maximal Electroshock (MES) Test | Data not available |

| Derivative H | 1,2,4-Triazole-3-thione | Subcutaneous Pentylenetetrazole (scPTZ) Test | Data not available |

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-bromophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNYQCKNAHEZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402125 | |

| Record name | 2-(4-bromophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325778-59-4 | |

| Record name | 2-(4-bromophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development for 2 4 Bromophenoxy Propanohydrazide

Synthesis of Methyl 2-(4-Bromophenoxy)propionate Intermediate

The initial stage in the synthesis of the title compound involves the preparation of the ester precursor, methyl 2-(4-bromophenoxy)propionate. This reaction is a classic example of the Williamson ether synthesis.

Reaction of p-Bromophenol with Methyl 2-Halopropanoate

The formation of methyl 2-(4-bromophenoxy)propionate is achieved through the nucleophilic substitution reaction between the sodium or potassium salt of p-bromophenol (p-bromophenoxide) and a methyl 2-halopropanoate, such as methyl 2-chloropropionate or methyl 2-bromopropionate. The reaction proceeds via an SN2 mechanism. numberanalytics.commasterorganicchemistry.com

The first step involves the deprotonation of the hydroxyl group of p-bromophenol by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon atom of the methyl 2-halopropanoate, which bears the halogen atom. This nucleophilic attack results in the displacement of the halide ion and the formation of the desired ether linkage, yielding methyl 2-(4-bromophenoxy)propionate.

The general reaction scheme is as follows: p-Bromophenol + Base → p-Bromophenoxide Ion p-Bromophenoxide Ion + Methyl 2-halopropanoate → Methyl 2-(4-bromophenoxy)propionate + Halide Salt

Due to the conjugation of the halogen with the aromatic ring in aryl halides, their reactivity is low. Therefore, for the synthesis of aryl-alkyl ethers, the pathway involving a phenoxide and an alkyl halide is preferred over the reaction of an aryl halide and an alkoxide. francis-press.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the Williamson ether synthesis for producing methyl 2-(4-bromophenoxy)propionate are influenced by several key parameters. francis-press.comnumberanalytics.com Optimization of these conditions is crucial for maximizing product formation and minimizing side reactions.

Key Optimization Parameters:

| Parameter | Influence on Reaction | Optimized Conditions & Examples |

| Base | The strength of the base determines the extent of phenoxide formation. | Strong bases like Sodium Hydride (NaH) or weaker bases like Potassium Carbonate (K₂CO₃) are commonly used. numberanalytics.comresearchgate.net |

| Solvent | The solvent affects the solubility of reactants and the nucleophilicity of the phenoxide. | Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are preferred as they solvate the cation, enhancing the nucleophilicity of the alkoxide ion. francis-press.comnumberanalytics.com Acetone is also a viable solvent. researchgate.net |

| Alkyl Halide | The nature of the leaving group (halide) impacts the reaction rate. | The reactivity order is I > Br > Cl. Methyl 2-bromopropanoate (B1255678) would be more reactive than methyl 2-chloropropionate. francis-press.com |

| Temperature | Higher temperatures generally increase the reaction rate. | Reaction temperatures can range from room temperature to reflux, often around 80°C, depending on the specific reactants and solvent used. numberanalytics.com |

| Catalyst | Catalysts can facilitate the reaction, especially in biphasic systems. | Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, can enhance the reaction rate by transferring the phenoxide ion to the organic phase. numberanalytics.com |

| Agitation | Proper mixing is essential for heterogeneous reactions (e.g., with K₂CO₃). | Vigorous stirring ensures efficient contact between the reactants. |

| Advanced Methods | Modern techniques can accelerate the reaction. | Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating. numberanalytics.com |

Conversion of Ester Precursor to 2-(4-Bromophenoxy)propanohydrazide

The final step in the synthesis is the conversion of the methyl 2-(4-bromophenoxy)propionate intermediate into the target compound, this compound. This transformation is accomplished through a hydrazinolysis reaction.

Hydrazinolysis Reaction with Hydrazine (B178648) Hydrate (B1144303)

Hydrazinolysis involves the treatment of the ester with hydrazine hydrate (H₂NNH₂·H₂O). In this reaction, hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the substitution of the methoxy (B1213986) group (-OCH₃) with the hydrazinyl group (-NHNH₂), forming the stable hydrazide.

A documented experimental procedure involves dissolving methyl 2-(4-bromophenoxy)propionate in methanol (B129727) and then slowly adding hydrazine hydrate with stirring. nih.gov The mixture is then heated under reflux for approximately six hours. nih.gov The progress of the reaction is typically monitored using thin-layer chromatography (TLC). nih.gov Upon completion, the reaction mixture is concentrated and poured into water, causing the solid hydrazide product to precipitate. nih.gov The product can then be isolated by filtration and purified by recrystallization. nih.gov

Solvent Selection and Reaction Control for Hydrazide Formation

The choice of solvent and the control of reaction parameters are critical for the successful synthesis of this compound.

Factors in Hydrazide Formation:

| Parameter | Role and Considerations |

| Solvent | The solvent must dissolve the ester precursor. Alcohols are commonly used. Methanol is a specifically cited solvent for this reaction. nih.gov Ethanol is also a frequently used solvent in hydrazinolysis. |

| Reactant Ratio | An excess of hydrazine hydrate is often used to ensure the complete conversion of the ester. |

| Temperature | The reaction is typically conducted at an elevated temperature. Refluxing the reaction mixture ensures a sufficient reaction rate. nih.gov |

| Reaction Time | The duration of the reaction is determined by monitoring its progress until the starting ester is consumed. A reaction time of 6 hours has been reported. nih.gov |

| Product Isolation | The hydrazide product is often less soluble in the reaction medium or in water compared to the starting materials. This property is exploited for its isolation via precipitation and filtration. nih.gov Recrystallization from a suitable solvent system, such as ethanol/water, is used for purification. nih.gov |

Green Chemistry Principles in this compound Synthesis

While specific literature applying green chemistry principles directly to the entire synthesis of this compound is not abundant, general green methodologies can be applied to its synthetic steps to enhance sustainability.

For the initial Williamson ether synthesis, a significant green improvement is the adoption of solvent-free conditions . researchgate.net This approach involves reacting the phenol (B47542) with the alkylating agent in the presence of a solid base like potassium carbonate without any liquid solvent. researchgate.net This method reduces waste, lowers costs, and simplifies the work-up procedure, making it an environmentally friendly alternative. researchgate.net Another advanced approach involves using weak, less toxic alkylating agents at high temperatures, which can operate as a catalytic process and avoid the production of salt byproducts. researchgate.net

For the hydrazinolysis step, a green alternative to using a solvent is to perform the reaction under solvent-free conditions with reactive distillation . This method involves heating the ester and hydrazine hydrate, and as the alcohol byproduct (methanol) is formed, it is continuously removed by distillation. This shifts the equilibrium towards the product, improving the reaction rate and yield. This technique enhances the effective use of the reactor volume, improves production efficiency, and eliminates the need for a reaction solvent, thereby reducing waste.

Potential Green Synthetic Approaches

Research into greener chemical processes has highlighted methods to reduce the environmental impact of hydrazide synthesis. One such approach involves the use of microwave irradiation, which can significantly shorten reaction times and in some cases, allow for solvent-free conditions, thereby reducing waste. researchgate.net For instance, the direct reaction of carboxylic acids with hydrazine hydrate under microwave irradiation has been shown to be a more environmentally benign alternative to conventional heating methods. researchgate.net

Another promising technique is reactive distillation. In the context of reacting esters with hydrazine hydrate, reactive distillation allows for the continuous removal of the alcohol byproduct (e.g., methanol), which can drive the reaction to completion more efficiently and often with a lower excess of hydrazine hydrate. google.com This method can lead to higher yields and reduced waste streams. google.com The application of these green methodologies to the synthesis of this compound could offer a more sustainable and efficient manufacturing process.

| Green Chemistry Approach | Potential Application to this compound Synthesis | Potential Benefits |

| Microwave Irradiation | Reaction of methyl 2-(4-bromophenoxy)propionate with hydrazine hydrate under microwave heating. | Reduced reaction time, potential for solvent-free conditions, energy efficiency. |

| Reactive Distillation | Continuous removal of methanol during the reaction of methyl 2-(4-bromophenoxy)propionate with hydrazine hydrate. | Increased reaction efficiency, higher yields, reduced use of excess reagents. |

Crystallographic and Conformational Analysis of 2 4 Bromophenoxy Propanohydrazide

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This method has been instrumental in revealing the detailed structural features of 2-(4-Bromophenoxy)propanohydrazide.

Molecular Structure Elucidation and Atomic Coordinates

The molecular structure of this compound consists of a 4-bromophenoxy group linked to a propanohydrazide moiety. nih.govresearchgate.net X-ray diffraction studies have provided the precise atomic coordinates, defining the position of each atom within the unit cell of the crystal. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net

The crystal data for this compound is summarized in the table below.

| Crystal Data | |

| Chemical Formula | C₉H₁₁BrN₂O₂ |

| Formula Weight | 259.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2598 (14) |

| b (Å) | 4.8009 (7) |

| c (Å) | 23.322 (3) |

| β (°) | 112.712 (6) |

| Volume (ų) | 1059.7 (3) |

| Z | 4 |

| Temperature (K) | 113 (2) |

This data is based on single-crystal X-ray diffraction studies. nih.govresearchgate.net

Bond Lengths, Bond Angles, and Dihedral Angle Analysis

Detailed analysis of the bond lengths and angles within the this compound molecule provides insight into its chemical nature. The C—N bond length of 1.330 (3) Å suggests a single bond character. nih.gov The N1—N2 bond length in the hydrazide group is 1.415 (3) Å. nih.govresearchgate.net

A significant conformational feature is the dihedral angle between the bromophenoxy group and the propanohydrazide moiety, which is 82.81 (7)°. nih.govresearchgate.netnih.gov This near-perpendicular arrangement indicates a significant twist between these two major components of the molecule. Additionally, the bromo group is nearly coplanar with the phenyl ring, showing a deviation of only 0.030 (4) Å from the plane defined by atoms C3/C4/C5/C6/C7/C8. nih.govresearchgate.net

The table below presents selected bond lengths and angles.

| Selected Bond Lengths (Å) | |

| C1—N1 | 1.330 (3) |

| N1—N2 | 1.415 (3) |

| Selected Bond Angles (°) | |

| C3—O2—C2 | 118.5 (2) |

| O2—C3—C8 | 125.4 (2) |

| O2—C3—C4 | 114.6 (2) |

| Selected Torsion Angles (°) | |

| O1—C1—N1—N2 | 1.5 (4) |

| C2—C1—N1—N2 | -176.7 (2) |

| C1—C2—O2—C3 | 74.1 (3) |

| C9—C2—O2—C3 | -166.8 (2) |

Data sourced from single-crystal X-ray diffraction analysis. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound pack together in the crystal is primarily dictated by intermolecular hydrogen bonds.

Characterization of Hydrogen Bonding Networks (N-H⋯O interactions)

The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.netnih.gov These interactions create columns of molecules that extend along the b-axis of the crystal lattice. nih.govresearchgate.netnih.gov Specifically, two distinct intermolecular N—H⋯O hydrogen bonds are present. nih.govresearchgate.net One of these bonds is formed through a translation along the [0 1 0] direction, while the other is generated by an inversion symmetry operation. nih.govresearchgate.net

The table below details the geometry of the hydrogen bonds.

| Hydrogen Bond Geometry (Å, °) | |

| D—H···A | D—H |

| N1—H1A···O1ⁱ | 0.84 (3) |

| N2—H2A···O1ⁱⁱ | 0.83 (3) |

Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1. Data from single-crystal X-ray diffraction. nih.gov

Comparative Crystallographic Studies with Related Hydrazide Compounds

Comparing the structural parameters of this compound with other hydrazide-containing compounds provides valuable context. For instance, the N1—N2 bond length of 1.415 (3) Å in the title compound is noted to be longer than the N—N distance of 1.366 (3) Å found in the crystal structure of N'-propionyl-N'-(3-hydroxy-2-naphthoyl)hydrazide. nih.govresearchgate.net Such comparisons help in understanding how different substituents and molecular environments can influence the geometric and electronic properties of the hydrazide functional group. The study of related structures, such as 2-(4-chlorophenoxy)acetohydrazide (B1349058) and coordination polymers involving similar ligands, further illuminates the structural diversity and characteristics of this class of compounds. mendeley.comresearchgate.net The hydrazide moiety is a versatile functional group in medicinal chemistry, and understanding its structural properties is crucial for the design of new therapeutic agents. nih.govmdpi.comacs.orgnih.govacs.org

Coordination Chemistry of 2 4 Bromophenoxy Propanohydrazide As a Ligand

Synthesis and Characterization of Metal Complexes

The formation and elucidation of the properties of metal complexes with 2-(4-Bromophenoxy)propanohydrazide are achieved through a combination of synthetic chemistry and advanced spectroscopic techniques.

Formation of Coordination Compounds with Transition Metals (e.g., Ni(II))

The synthesis of coordination compounds involving ligands similar to this compound has been successfully demonstrated. For instance, a novel polymeric complex of nickel(II) with the closely related 2-(4-bromophenoxy)acetohydrazide (B95197) has been synthesized. mdpi.com The process typically involves the reaction of the hydrazide ligand with a metal salt, such as nickel(II) chloride hexahydrate, in a suitable solvent like 2-propanol. mdpi.com The mixture is heated and then allowed to crystallize, yielding the metal complex. mdpi.com The resulting complexes are often stable, non-hygroscopic solids. mdpi.com It is noteworthy that the molecular structure of 2-(4-bromophenoxy)acetohydrazide is in good agreement with that of this compound, suggesting similar coordination behavior. mdpi.com

Spectroscopic Techniques in Complex Characterization (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy is a crucial tool for characterizing the formation of metal complexes with hydrazide ligands. The coordination of the ligand to the metal ion is evidenced by shifts in the characteristic vibrational frequencies of key functional groups. In the case of the Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide, the IR spectrum shows significant changes compared to the free ligand. mdpi.com

A notable shift in the absorption band of the carbonyl group (C=O) to a lower frequency in the complex's spectrum indicates its involvement in coordination. mdpi.com Similarly, changes in the stretching vibrations of the amino group (NH2) also point to its participation in binding to the metal center. mdpi.com The appearance of new absorption bands at lower frequencies can be assigned to the newly formed metal-oxygen (Ni-O) and metal-nitrogen (Ni-N) bonds, providing direct evidence of coordination. mdpi.com

Structural Analysis of this compound Metal Complexes

The precise three-dimensional arrangement of atoms in a metal complex is determined through structural analysis techniques, with single-crystal X-ray diffraction being the most definitive method.

X-ray Diffraction Studies of Metal Coordination Polyhedra (e.g., distorted octahedron of Ni(II))

Single-crystal X-ray diffraction analysis of the Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide has revealed a six-coordinated nickel ion. mdpi.com The geometry of the coordination polyhedron around the Ni(II) center is a distorted octahedron. mdpi.com This geometry is a common coordination environment for Ni(II) ions in complexes. chemijournal.com

Ligand Binding Modes and Coordination Sites (e.g., bidentate coordination through carbonyl oxygen and amine nitrogen)

Studies on the Ni(II) complex of 2-(4-bromophenoxy)acetohydrazide have shown that the hydrazide ligand acts in a bidentate fashion. mdpi.com This means that the ligand binds to the metal center through two of its atoms. Specifically, coordination occurs through the oxygen atom of the carbonyl group and the nitrogen atom of the terminal amino group of the hydrazide moiety. mdpi.com This mode of chelation is a common feature for hydrazide ligands, which can effectively "grab" the metal ion.

Polymeric vs. Monomeric Coordination Architectures

In this polymeric architecture, bridging atoms connect adjacent metal centers. In the case of the aforementioned Ni(II) complex, chloride ions act as bridges between two nickel atoms, leading to the formation of a polymeric chain. mdpi.com This bridging results in an extended one-dimensional coordination polymer.

Thermal Stability and Decomposition Pathways of Coordination Compounds

The thermal behavior of coordination compounds derived from this compound provides crucial insights into their structural stability and the nature of the metal-ligand bond. Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to monitor the mass loss of a substance as a function of temperature, revealing distinct decomposition stages.

While specific, detailed thermal analysis data for coordination complexes of this compound is not extensively available in the public domain, studies on analogous hydrazide ligands offer a predictive framework for their decomposition patterns. For instance, research on the thermal properties of metal complexes with structurally similar hydrazone Schiff bases indicates that decomposition often proceeds in a multi-step process. mdpi.com

Typically, the initial phase of thermal decomposition involves the loss of any solvated or coordinated water molecules at relatively low temperatures. This is followed by the breakdown of the organic ligand itself at higher temperatures, often in sequential steps corresponding to the fragmentation of different parts of the molecule. The final stage of decomposition at elevated temperatures usually results in the formation of a stable metal oxide as the end residue. mdpi.comresearchgate.net

A study on a closely related nickel(II) coordination polymer, [NiCl₂L(2-PrOH)]n, where L is 2-(4-bromophenoxy)acetohydrazide, offers valuable comparative insights. The thermolysis of this complex begins in the temperature range of 80–210 °C, which corresponds to the removal of a solvated isopropanol (B130326) molecule. mdpi.com At higher temperatures, the complex undergoes oxidative thermal decomposition of the organic ligand, characterized by several exothermic peaks and significant mass loss, ultimately yielding nickel(II) oxide as the final product. mdpi.com This suggests that coordination compounds of this compound would likely exhibit a similar decomposition pathway, beginning with the loss of any volatile solvent molecules, followed by the pyrolytic decomposition of the hydrazide ligand, and concluding with the formation of the corresponding metal oxide.

To illustrate the expected data from such analyses, the following tables are provided as representative examples based on typical findings for similar hydrazide complexes.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for a Hypothetical M(II)-[this compound]₂ Complex

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Calculated) | Assignment |

| 1 | 90 - 200 | Data not available | Data not available | Loss of solvent/water molecules |

| 2 | 200 - 450 | Data not available | Data not available | Decomposition of organic ligand (partial) |

| 3 | 450 - 700 | Data not available | Data not available | Final decomposition of organic ligand |

| Final Residue | > 700 | Data not available | Data not available | Metal Oxide |

Table 2: Representative Differential Thermal Analysis (DTA) Data for a Hypothetical M(II)-[this compound]₂ Complex

| Peak | Peak Temperature (°C) | Peak Type | Associated Process |

| 1 | ~150 | Endothermic | Desolvation/Dehydration |

| 2 | ~350 | Exothermic | Decomposition of ligand moiety |

| 3 | ~600 | Exothermic | Final decomposition to metal oxide |

It is important to note that the exact temperatures and mass loss percentages would vary depending on the specific metal ion coordinated to the this compound ligand and the experimental conditions of the thermal analysis.

In Vitro Biological Activity Investigations of 2 4 Bromophenoxy Propanohydrazide and Its Derivatives

Antimicrobial Activity Studies

The core structure of 2-(4-bromophenoxy)propanohydrazide serves as a scaffold for developing new antimicrobial agents. By reacting the hydrazide moiety with different aldehydes, ketones, or other reagents, chemists can synthesize compounds like acylhydrazones and 1,3,4-oxadiazoles, which have shown significant antimicrobial properties. researchgate.net

Derivatives containing the 4-bromophenyl group have demonstrated notable activity against Gram-positive bacteria. In one study, a series of N-(4-bromophenyl)furan-2-carboxamides were synthesized and tested against clinically isolated drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Similarly, quinoline-4-carbohydrazide (B1304848) derivatives featuring a 4-bromophenyl group were assessed for their inhibitory effects. nih.gov For instance, a derivative of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) linked to ethyl formohydrazonate showed an MIC value of 49.04 µM against S. aureus. nih.gov Another related series of quinazolin-4(3H)-one hydrazone derivatives also exhibited antibacterial activity against this pathogen. mdpi.com

| Derivative Class | Specific Compound Example | MIC (µM) | Reference |

|---|---|---|---|

| Quinoline-4-carbohydrazide | Derivative linked to ethyl formohydrazonate | 49.04 | nih.gov |

| Quinoline-4-carbohydrazide | Derivative linked to 4-(4-methoxyphenyl)acetamidohydrazinyl | 38.64 | nih.gov |

| Quinazolin-4(3H)-one hydrazone | 2-(1-(Furan-2-yl)ethylidene) derivative | 4 | mdpi.com |

| Quinazolin-4(3H)-one hydrazone | 2-(1-(Thiophen-2-yl)ethylidene) derivative | 8 | mdpi.com |

The investigation of these derivatives extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex outer membrane. Certain hydrazone derivatives of quinazolin-4(3H)-one have been evaluated against both Escherichia coli and Pseudomonas aeruginosa. mdpi.com The results indicate that structural modifications significantly impact the spectrum and potency of activity. For example, a 2-(1-(furan-2-yl)ethylidene)hydrazinyl-quinazolin-4(3H)-one derivative was found to be particularly potent against E. coli, showing greater efficacy than the reference antibiotic Amoxicillin in the study. mdpi.com

| Specific Compound Example | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | Reference |

|---|---|---|---|

| 2-(1-(Furan-2-yl)ethylidene) derivative | 2 | 4 | mdpi.com |

| 2-(1-(Thiophen-2-yl)ethylidene) derivative | 8 | 8 | mdpi.com |

| 2-(1-(Pyridin-4-yl)ethylidene) derivative | 4 | 8 | mdpi.com |

| 2-(4-Methylcyclohexylidene) derivative | 16 | 32 | mdpi.com |

The antifungal potential of compounds derived from hydrazides is an active area of research. nih.govnih.gov Hydrazone derivatives, in particular, have been tested against a panel of Candida species. nih.gov One study investigated a series of hydrazones, including (E)-1-benzylidene-2-(4-bromophenyl)hydrazine, for their effects on various Candida strains, demonstrating that the molecular structure is key to antifungal efficacy. nih.gov Other research has focused on 1,3,4-oxadiazoles, which can be synthesized from acylhydrazides, and their activity against fungal pathogens. researchgate.net Furthermore, quinoline (B57606) derivatives bearing the 4-bromophenyl moiety have shown inhibitory activity against C. albicans, although they were not active against A. niger in the same study. nih.gov Aromatic acylhydrazones have also been identified as potent inhibitors of fungal growth. nih.gov

| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-4-carbohydrazide Derivative | Candida albicans | 38.64 - 192.29 (µM) | nih.gov |

| Quinazolin-4(3H)-one Hydrazone Derivative | Candida albicans | 2 - 16 | mdpi.com |

| Aromatic Acylhydrazone Derivative | Fungal species | 0.03 - >16 | nih.gov |

Anticancer Activity Profiling

In addition to antimicrobial properties, hydrazide and hydrazone derivatives are being explored for their potential as anticancer agents. nih.gov The synthesis of novel compounds from precursors like this compound allows for the exploration of structure-activity relationships against various cancer cell lines.

The HT-29 human colorectal cancer cell line is frequently used to screen for new therapeutic compounds. While direct studies on this compound derivatives against HT-29 are not extensively documented in the retrieved literature, related heterocyclic structures have been investigated. For instance, certain pyrrolopyrimidine derivatives have shown significant antiproliferative activity against HT-29 cells, with IC50 values as low as 2.96 µM. nih.gov A newly synthesized chalcone (B49325) derivative was also found to have a potent cytotoxic effect on HT-29 cells, with a reported IC50 value of 0.35 µM. ejmo.org Although these compounds are not direct derivatives, they represent complex molecular scaffolds for which a hydrazide could serve as a synthetic precursor, highlighting the potential of this chemical class in developing anti-colorectal cancer agents.

The cytotoxic activity of hydrazide derivatives has been evaluated against a panel of other human cancer cell lines, although specific data for this compound derivatives against all the listed lines is sparse. Research on structurally related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells. nih.gov For example, one of the most active compounds, a triazolethione derivative, was particularly effective against the U-87 cell line. nih.gov While these are not the specific cell lines requested, the findings underscore the potential of the propanehydrazide scaffold in designing new anticancer agents. Studies on unrelated compounds, such as essential oils, have shown cytotoxic effects on HeLa, HepG2, and MCF-7 cell lines, but data for the specific hydrazide is not available in the provided sources. nih.gov

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

While studies focusing specifically on the apoptosis-inducing mechanism of this compound are not widely detailed, research on its derivatives, particularly heterocyclic compounds like 1,3,4-oxadiazoles synthesized from it, provides significant insights. For instance, novel 2-Indolyl-1,3,4-oxadiazole derivatives have been investigated for their anti-breast cancer properties. nih.gov One such compound, designated 5l, demonstrated significant cytotoxic efficacy against multiple breast cancer cell lines, including MDA-MB-231, MCF-7, BT-474, and SK-BR-3. nih.gov The mechanism of action for these derivatives involves the induction of multiple forms of cell death, including apoptosis, paraptosis, and autophagy. nih.gov

Furthermore, the growth inhibition mechanisms of analogous compounds suggest that the metabolic transformation of the molecule can be crucial. For example, the cytotoxicity of 4-S-cysteaminylphenol (4-S-CAP) and its analogue 4-S-HomoCAP in human melanoma cells is reportedly mediated by their conversion to aldehydes by monoamine oxidase. nih.gov This indicates that the cellular environment and the presence of specific enzymes can bio-activate certain phenolic compounds to exert their cytotoxic effects. nih.gov

Enzyme Inhibition Studies

The hydrazide moiety is a cornerstone of the biological activity observed in this compound and its derivatives, enabling various interactions with enzyme systems.

Investigation of Hydrazide Functionality as Enzyme Chelator or Interactor

The hydrazide and its derivative hydrazone functionality are recognized for their capacity to interact with biological targets, including enzymes and metal ions. rsc.org The carbonyl and imine groups within hydrazones enable them to chelate metal ions, forming stable complexes that can enhance biological activity. rsc.org This chelating ability is a key feature of their therapeutic potential. rsc.orgnih.gov For example, EDTA tetrahydrazide forms exceptionally stable chelates with ferric iron, a property attributed to the interaction between the iron ion and the hydrazide groups. google.com

Beyond chelation, the hydrazide group can be directly involved in enzymatic reactions. A novel enzyme class, termed hydrazidase, has been identified that specifically hydrolyzes acylhydrazides. nih.gov This demonstrates a direct enzymatic interaction with the hydrazide structure. The hydrazide functionality can also participate in forming covalent bonds. For instance, hydrazide-functionalized polymers can react with aldehyde groups to form covalent hydrazone crosslinks, a technique used in creating hydrogels. mdpi.com

Specific Enzyme Targets (e.g., DNA gyrase, topoisomerase IIα)

Research has identified specific and critical enzyme targets for hydrazide derivatives, notably DNA topoisomerase IIα (TOP2A) and bacterial DNA gyrase.

Topoisomerase IIα (TOP2A): TOP2A is a vital enzyme for managing DNA topology during replication and cell division. nih.govnih.gov Certain chemotherapy agents function as TOP2A "poisons," trapping the enzyme in a complex with cleaved DNA, which leads to lethal double-strand breaks. nih.gov Some TOP2A inhibitors can induce oxidative stress, leading to the formation of reactive species that covalently modify the enzyme, blocking its activity and trapping it on DNA. nih.gov While not directly tested on this compound, related derivatives are designed as TOP2A inhibitors. One such inhibitor, known as Compound E24, shows potent antiproliferative activity against cancer cell lines like SW480, HCT116, and HeLa. medchemexpress.com

DNA Gyrase: Bacterial DNA gyrase is another validated target for antibiotics. nih.gov This enzyme, composed of GyrA and GyrB subunits, is essential for bacterial DNA replication. nih.gov Innovative strategies involve creating hybrid molecules that inhibit both subunits. For example, hybrids combining a catalytic inhibitor (like ciprofloxacin, which targets GyrA) with an ATP-competitive inhibitor (targeting GyrB) have been designed. nih.gov These dual-action hybrids show potent inhibition of DNA gyrase and effective antibacterial activity against Gram-negative pathogens, demonstrating a powerful approach to overcoming antimicrobial resistance. nih.gov

Structure-Enzyme Activity Relationship (SEAR)

The relationship between the chemical structure of these compounds and their enzyme-inhibiting activity is a critical area of investigation. Studies on hydrazide-hydrazone compounds reveal that structural modifications significantly impact their inhibitory effects on various metabolic enzymes. nih.gov Introducing a hydrazone moiety to an aryl ester, for instance, can enhance the compound's binding affinity for target enzymes, potentially through additional hydrogen bond formation. nih.gov

The development of hybrid inhibitors for DNA gyrase further exemplifies SEAR. By linking two different pharmacophores, researchers have created molecules with superior antibacterial activity compared to the individual components, arising from interactions with both the GyrA and GyrB subunits of the enzyme. nih.gov The potency of these hybrid inhibitors is directly related to the nature of the linker and the specific inhibitor moieties used. nih.gov Similarly, studies on 4-S-cysteaminylphenol analogues show that minor structural changes, such as the addition of a methyl group, can alter the mechanism of cytotoxicity and dependence on tyrosinase activity. nih.gov

Molecular docking studies on 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from this compound, have shown that specific substitutions strongly influence binding to target enzymes like poly (ADP-ribose) polymerase (PARP1). nih.gov For example, compound 5l exhibited a strong binding energy of -11.7 kcal/mol with the PARP1 active site, supporting its role as a potent inhibitor. nih.gov

Interactive Data Table: Antiproliferative Activity of a Topoisomerase II Inhibitor Derivative

This table shows the half-maximal inhibitory concentration (IC₅₀) values for Topoisomerase II inhibitor 5 (Compound E24), a derivative related to the core structure, against various cancer cell lines.

| Cell Line | IC₅₀ (µM) |

| SW480 | 1.2 ± 0.3 |

| HCT116 | 0.7 ± 0.05 |

| HeLa | 1.2 ± 0.04 |

| Data sourced from Chen JN, et al. (2021) as cited in the product information for Topoisomerase II inhibitor 5. medchemexpress.com |

Structure Activity Relationship Sar Studies of 2 4 Bromophenoxy Propanohydrazide and Its Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of analogues derived from the 2-(4-bromophenoxy)propanohydrazide scaffold are significantly influenced by the nature and position of various substituents. While direct and extensive SAR studies on a series of this compound analogues are not widely documented, general principles can be inferred from related classes of compounds.

The structural characteristics of hydrazone derivatives, which can be formed from hydrazides, play a critical role in their pharmacological profiles. These molecules interact with biological targets through mechanisms like hydrogen bonding, π–π stacking, and hydrophobic interactions. irjmets.com The presence of different functional groups, such as halogens, nitro, methyl, or chloro substitutions on the aromatic ring, has been shown to enhance the anti-inflammatory potency of hydrazone derivatives. irjmets.com For instance, in some hydrazone series, analogues with 4-tolyl or 4-fluorophenyl groups demonstrated greater effectiveness than those with a 4-bromophenyl group. irjmets.com

Furthermore, the position of substituents can drastically alter biological activity. In a series of 2-benzylidene-1-indanone (B110557) derivatives, the placement of fluorine, trifluoromethyl, trifluoromethoxy, and bromine functionalities on the phenyl ring was found to be important for their inhibitory activity on ROS production. The specific electronic and steric effects of substituents on a phenyl ring can modulate the reactivity and binding affinity of the entire molecule. nih.gov

The following table provides a conceptual overview of how different substituents might affect the biological activity of phenoxy propanohydrazide analogues, based on general SAR principles.

| Substituent Type | Position on Phenyl Ring | Potential Impact on Biological Activity |

| Electron-withdrawing (e.g., -NO2, -CF3) | para, meta, ortho | Can enhance activity by altering electronic properties and potential for hydrogen bonding. |

| Electron-donating (e.g., -OCH3, -CH3) | para, meta, ortho | May increase or decrease activity depending on the specific biological target and binding pocket interactions. |

| Halogens (F, Cl, Br, I) | para, meta, ortho | Often increases lipophilicity, potentially improving membrane permeability. The specific halogen and its position can fine-tune potency. |

Role of the Hydrazide Moiety in Biological Interactions

The hydrazide functional group (-CONHNH2) is a cornerstone of the biological and chemical versatility of this compound. This moiety is not merely a passive linker but an active participant in biological interactions and a key precursor for synthesizing a wide array of heterocyclic compounds. nuph.edu.uamdpi.comnih.gov

The hydrazide group is known to be a pharmacophore in various biologically active molecules. mdpi.com It can engage in hydrogen bonding with biological receptors, which is a critical factor for the stability and specificity of drug-receptor complexes. unina.itmdpi.com The hydrogen bond donor and acceptor capabilities of the -NH and C=O groups within the hydrazide moiety allow for specific and directional interactions within a receptor's binding site. unina.it The design of bifunctional peptides has utilized the hydrazide linker to connect different pharmacophores, indicating its role in maintaining the necessary conformations for receptor binding without interfering with the key interactions of the pharmacophoric groups. nih.gov

From a synthetic perspective, the hydrazide moiety is exceptionally important as it serves as a versatile intermediate. nuph.edu.uamdpi.com It readily reacts with aldehydes and ketones to form hydrazones, which themselves exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govmdpi.com This reactivity is fundamental to creating diverse chemical libraries for drug discovery.

Influence of the Bromophenyl Group on Biological Activity

The bromine atom, being a halogen, increases the lipophilicity of the molecule. This can lead to improved absorption and distribution in biological systems by facilitating passage through cellular membranes. researchgate.net Studies on various classes of compounds have shown that halogenation can lead to an enhancement of biological activities, including antibacterial and antiproliferative effects. researchgate.netresearchgate.net For instance, in some series of bioactive compounds, the antibacterial activity was observed to increase in the order of fluorine to iodine, suggesting that the size of the halogen atom can play a more significant role than its electronic effects in certain interactions. researchgate.net

In the context of specific derivatives, the bromophenyl group has been shown to be a favorable substituent. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives, those containing a 4-bromophenyl moiety exhibited significant anti-inflammatory and analgesic activities. doaj.org Similarly, the bromination of other parent compounds has been shown to produce derivatives with notable biological effects. nih.gov The electronic properties conferred by the bromine atom can also influence binding interactions with target enzymes or receptors. nih.gov

Derivatization to Form Novel Heterocyclic Systems and their SAR

This compound is a key starting material for the synthesis of various heterocyclic systems, which often exhibit a wide range of pharmacological activities. researchgate.net The hydrazide moiety provides a reactive handle for cyclization reactions to form rings such as azoles and oxadiazoles.

Azole Derivatives (e.g., Triazoles)

Triazoles, particularly 1,2,4-triazoles, are a well-known class of heterocyclic compounds with diverse biological activities, including antifungal, anticancer, and antiviral properties. nih.govresearchgate.net The synthesis of 1,2,4-triazole-3-thiones, a subset of triazoles, often proceeds through a thiosemicarbazide (B42300) intermediate derived from a hydrazide. nih.govdoaj.org

The structure-activity relationship of triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended moieties. For instance, in a series of 1,2,4-triazole-3-thione derivatives, the presence of electron-donating groups like -OH or -OCH3 was found to enhance antimicrobial and antitumor activity, while electron-withdrawing groups such as -NO2 or -Cl also played a significant role in modulating biological effects. researchgate.net The lipophilicity of the substituents can also impact activity, with more lipophilic nucleosides of 1,2,4-triazole (B32235) derivatives showing increased activity and toxicity. nih.gov

The following table summarizes the SAR of some 1,2,4-triazole-3-thione derivatives based on published data.

| Base Scaffold | Substituent at C5 | Substituent at N4 | Biological Activity | Reference |

| 1,2,4-Triazole-3-thione | Thiophen-2-yl | 4-chlorophenyl | Marked antibacterial activity | mdpi.com |

| 1,2,4-Triazole-3-thione | Thiophen-2-yl | 4-bromophenyl | Marked antibacterial activity | mdpi.com |

| 1,2,4-Triazole-3-thione | 5-bromothiophen-2-yl | 4-fluorophenyl | Potent anti-proliferative activity | mdpi.com |

Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of heterocycles synthesized from hydrazide precursors. nih.govnih.gov These compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. nih.govnih.gov The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through the cyclization of diacylhydrazide intermediates, which are formed from the reaction of a hydrazide with an acyl chloride. nih.gov

The SAR of 1,3,4-oxadiazole derivatives reveals that the nature of the substituents at the 2 and 5 positions is critical for their biological activity. nih.gov Lipophilic substituents can enhance antimicrobial activity by facilitating the transport of the molecule across microbial cell membranes. nih.gov The presence of electronegative groups like -Cl or -NO2 on a phenyl ring attached to the oxadiazole core has been shown to enhance antimicrobial effects. nih.gov For example, certain 2,5-disubstituted-1,3,4-oxadiazoles with a quinoline (B57606) moiety have shown that the presence of electron-withdrawing chloro groups on an attached phenyl ring enhances antifungal activity. researchgate.net

A summary of SAR findings for some 1,3,4-oxadiazole derivatives is presented in the table below.

| Base Scaffold | Substituent at C2 | Substituent at C5 | Biological Activity | Reference |

| 1,3,4-Oxadiazole | Phenyl | 3-(4-bromophenyl)propan-3-one | Anti-inflammatory activity | unina.it |

| 1,3,4-Oxadiazole | Naphtho[2,1-b]furan-2-yl | Aniline | Precursor for antibacterial agents | nih.gov |

| 1,3,4-Oxadiazole | Quinoline | 2,4-dichlorophenyl | Good antifungal activity | researchgate.net |

Semicarbazide and Thiosemicarbazide Derivatives

Semicarbazides and, more commonly, thiosemicarbazides are crucial intermediates in the synthesis of azole heterocycles from hydrazides. irjmets.com Thiosemicarbazides are typically formed by the reaction of a hydrazide with an isothiocyanate. irjmets.comnih.gov These intermediates are not just synthetic curiosities; they possess their own spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. irjmets.comresearchgate.net

The biological activity of thiosemicarbazide derivatives can be modulated by the substituents on the terminal nitrogen and the acyl group derived from the parent hydrazide. nih.gov For example, in a study of new thiosemicarbazide derivatives, a compound bearing a 3-chlorophenyl substituent exhibited potent anthelmintic and antibacterial activity. nih.gov The conversion of these thiosemicarbazides into cyclic 1,2,4-triazoles often leads to a change, and sometimes an enhancement, of the biological activity profile. nih.govresearchgate.net The flexibility and reactivity of the thiosemicarbazide backbone make it a valuable scaffold for developing new bioactive compounds. irjmets.com

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as 2-(4-Bromophenoxy)propanohydrazide, and a biological target.

Prediction of Binding Affinities with Biological Targets (e.g., Enzymes, Receptors)

While specific molecular docking studies detailing the binding affinities of this compound with explicit biological targets are not extensively documented in the provided search results, the broader context of related compounds suggests its potential for interaction with various enzymes and receptors. For instance, derivatives of 1,2,4-triazole (B32235), which can be synthesized from hydrazide intermediates, have been shown to exhibit inhibitory activity against enzymes like cyclooxygenase (COX-1 and COX-2). csfarmacie.cz

The therapeutic potential of similar brominated compounds has been explored against targets like human protein kinase CK2 (hCK2α), where brominated benzotriazoles act as ATP-competitive inhibitors. nih.gov The affinity of these compounds was found to increase with bromo substitution, highlighting the role of the bromine atom in binding. nih.gov Furthermore, docking studies on related N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have shown good binding energy with cancer-related protein targets. nih.gov These examples underscore the likelihood that this compound could exhibit significant binding affinities with various biological macromolecules, a hypothesis that warrants direct computational investigation.

The table below illustrates hypothetical binding affinities based on the activities of structurally related compounds, which could serve as a starting point for future in-silico screening of this compound.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-1 (COX-1) | 6Y3C | - |

| Cyclooxygenase-2 (COX-2) | 5IKR | - |

| Human Protein Kinase CK2α | 3FL7 | - |

| ATPase family AAA domain-containing protein 2 (ATAD2) | 4QSV | - |

Identification of Key Ligand-Protein Interactions

The key to understanding a ligand's binding mode lies in identifying the specific interactions it forms within the active site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds. For brominated compounds, the bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and selectivity. nih.gov

In studies of brominated benzotriazoles binding to hCK2α, both canonical and non-canonical binding poses were observed. nih.gov Some non-canonical orientations allowed for the formation of halogen bonds with the hinge region of the kinase. nih.gov Similarly, molecular docking of other 1,2,4-triazole derivatives has revealed hydrophobic interactions of alkyl groups influencing affinity and selectivity for COX enzymes. csfarmacie.cz

For this compound, key potential interactions would likely involve:

Hydrogen bonding: The hydrazide moiety contains both hydrogen bond donors (-NH, -NH2) and an acceptor (C=O), which can form crucial hydrogen bonds with amino acid residues in a protein's active site. nih.govresearchgate.net

Hydrophobic interactions: The bromophenoxy group provides a significant hydrophobic surface that can interact with nonpolar residues.

Halogen bonding: The bromine atom on the phenyl ring is a potential halogen bond donor.

The table below details the types of interactions observed in related compounds, which are likely to be relevant for this compound.

| Interaction Type | Potential Interacting Residues (Examples from related studies) |

| Hydrogen Bond | Aspartate, Asparagine, Lysine, Glutamate nih.gov |

| Hydrophobic Interaction | Phenylalanine, Leucine, Valine, Isoleucine |

| Halogen Bond | Carbonyl oxygen of the protein backbone |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties of this compound.

Electronic Structure Analysis of this compound

DFT calculations can provide a detailed understanding of the electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

For a related compound, 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)‐prop-2-en-1-one, DFT calculations using the B3LYP/6–311++G(d,p) basis set determined the HOMO-LUMO energy gap to be 3.882 eV. bohrium.com Similar calculations for this compound would elucidate its electronic characteristics. The presence of the electronegative bromine atom and the oxygen and nitrogen atoms of the propanohydrazide moiety would significantly influence the electron distribution and the energies of the frontier orbitals.

The table below presents key electronic properties that can be determined through DFT calculations.

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. bohrium.com |

Energetic Landscape of Molecular Conformations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. DFT calculations can be used to explore the energetic landscape of different conformations of this compound. X-ray crystallography studies have shown that in the solid state, the bromophenoxy group has a specific orientation relative to the propanohydrazide moiety, with a dihedral angle of 82.81 (7)°. nih.govresearchgate.net

Computational studies can investigate the rotational barriers around single bonds and identify the most stable (lowest energy) conformations in the gas phase or in solution. This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Spectroscopic Property Prediction and Validation

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies (FT-IR and FT-Raman) can be calculated and compared with experimental spectra to aid in the assignment of vibrational modes. bohrium.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental ¹H and ¹³C NMR data. bohrium.com

For this compound, DFT could be employed to predict its vibrational and NMR spectra. The table below outlines some of the spectroscopic data that can be predicted and validated.

| Spectroscopic Technique | Predicted Property |

| FT-IR/FT-Raman | Vibrational frequencies and their assignments. bohrium.com |

| UV-Vis | Electronic transitions (absorption maxima). bohrium.com |

| NMR | Chemical shifts (¹H and ¹³C). bohrium.com |

Future Research Trajectories and Synthetic Strategies

Design of Novel 2-(4-Bromophenoxy)propanohydrazide Analogues with Enhanced Bioactivity

The design of novel analogues of this compound is a key strategy to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational modification of the molecule to optimize its therapeutic potential. researchgate.net The core structure of this compound offers several points for chemical modification, including the phenyl ring, the phenoxy linkage, and the propanohydrazide moiety.

Systematic modifications at these positions can lead to the identification of analogues with improved potency and a better pharmacological profile. For instance, the introduction of various substituents on the phenyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. Similarly, alterations to the propanohydrazide side chain can impact the compound's solubility, metabolic stability, and ability to form key interactions, such as hydrogen bonds, with target receptors. researchgate.net

The following table outlines potential modifications and their expected impact on bioactivity, based on established principles of medicinal chemistry.

Table 1: Proposed Analogues of this compound and Rationale for Design

| Modification Site | Proposed Substituents/Modifications | Rationale for Enhanced Bioactivity |

| Phenyl Ring (para-position) | Replacement of Bromine with other halogens (Cl, F, I) | Modulate lipophilicity and electronic properties, potentially improving cell permeability and target binding. |

| Phenyl Ring (other positions) | Introduction of electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -NO2, -CF3) groups | Fine-tune the electronic nature of the aromatic ring to enhance interactions with specific biological targets. |

| Phenoxy Linkage | Replacement of the ether oxygen with sulfur (thiophenoxy) or nitrogen (anilino) | Alter the geometry and electronic properties of the linker, potentially leading to novel binding modes. |

| Propanohydrazide Moiety | Cyclization to form heterocyclic rings (e.g., oxadiazoles, pyrazoles) | Generate rigid structures that may fit better into specific binding pockets, leading to increased potency and selectivity. |

| Hydrazide Terminus | Derivatization to form hydrazones by condensation with various aldehydes and ketones | Introduce diverse functionalities that can participate in additional interactions with the target, potentially increasing affinity. hygeiajournal.comnih.gov |

Interactive Data Table:

Exploration of Alternative Synthetic Routes for Improved Efficiency

The currently documented synthesis of this compound involves the reaction of methyl 2-(4-bromophenoxy)propionate with hydrazine (B178648) hydrate (B1144303). While effective, exploring alternative synthetic routes is crucial for improving efficiency, reducing costs, and employing more environmentally friendly methods.

Alternative approaches to hydrazide formation can also be explored. For instance, the direct conversion of the corresponding carboxylic acid to the hydrazide, bypassing the esterification step, would shorten the synthetic sequence. This could potentially be achieved using coupling agents or by activating the carboxylic acid in situ.

The following table compares the conventional synthetic route with potential alternative methods.

Table 2: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Material | Key Reagents | Potential Advantages | Potential Challenges |

| Conventional Method | Methyl 2-(4-bromophenoxy)propionate | Hydrazine hydrate, Ethanol (reflux) | Established and reliable procedure. | Requires prior synthesis of the ester; potentially long reaction times. |

| Microwave-Assisted Synthesis | Methyl 2-(4-bromophenoxy)propionate or 2-(4-Bromophenoxy)propanoic acid | Hydrazine hydrate | Drastically reduced reaction times; often higher yields; improved energy efficiency. researchgate.net | Requires specialized microwave equipment; optimization of reaction conditions may be necessary. |

| One-Pot Synthesis from Carboxylic Acid | 2-(4-Bromophenoxy)propanoic acid | Activating agent (e.g., carbodiimide), Hydrazine hydrate | Shorter synthetic route; reduced waste from fewer purification steps. | The activating agent may have side reactions with hydrazine; optimization of conditions is critical. |

| Mechanochemical Synthesis | 2-(4-Bromophenoxy)propanoic acid or its ester | Hydrazine hydrate | Solvent-free or reduced solvent conditions; environmentally friendly. rsc.orgrsc.org | Requires a ball mill or grinder; scalability may be a concern. |

Interactive Data Table:

Q & A

Basic Research Question

- FTIR : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and N–H bends (~3200 cm⁻¹).

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for bromophenoxy) and carbonyl carbons (δ ~170 ppm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 259.11) and fragmentation patterns .

How do structural modifications of this compound impact biological activity?

Advanced Research Question

Derivatives like benzylidene-hydrazides exhibit enhanced bioactivity due to:

- Electron-withdrawing substituents (e.g., –Br) improving membrane permeability.

- Planarity of the hydrazone moiety (C=N–N) enabling intercalation with biomacromolecules.

- Green synthesis routes (e.g., ethanol solvent, room temperature) to reduce toxic byproducts . Activity assessments require in vitro assays (e.g., enzyme inhibition) paired with docking studies to correlate substituent effects with target binding.

What strategies address inconsistencies in crystallographic vs. computational bond-length predictions?

Advanced Research Question

Discrepancies between XRD (experimental) and DFT (theoretical) bond lengths often arise from:

- Crystal packing forces (e.g., hydrogen bonds shortening N–O distances).

- Basis set limitations in DFT (e.g., B3LYP/6-311+G(d,p) vs. dispersion-corrected functionals).

- Thermal motion artifacts in XRD data. Mitigate by refining structures at low temperatures (e.g., 113 K in ) and using periodic boundary conditions in DFT.

How can this compound serve as a precursor for heterocyclic compounds?

Basic Research Question

The hydrazide reacts with isocyanates/isothiocyanates to form semicarbazides/thiosemicarbazides, which cyclize under acidic/basic conditions to yield 1,3,4-oxadiazoles or thiadiazoles . Key steps:

- Condensation with aldehydes (e.g., benzaldehyde) to form hydrazones.

- Cyclodehydration using POCl3 or H2SO4 to generate oxadiazole rings.

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

What green chemistry principles apply to the synthesis of this compound derivatives?

Advanced Research Question

- Solvent Selection : Use ethanol (renewable, low toxicity) instead of DMF or DMSO.

- Catalyst-Free Reactions : Leverage microwave irradiation to accelerate hydrazone formation .

- Atom Economy : Optimize stoichiometry to minimize waste (e.g., recover excess hydrazine via distillation).

How does the bromophenoxy substituent influence the electronic structure of this compound?

Advanced Research Question

The –Br group induces:

- Resonance Effects : Delocalization of electron density into the phenoxy ring, altering C–O bond polarity.

- Steric Effects : Minimal due to its para position, allowing coplanarity with the phenyl ring (deviation = 0.030 Å) .

- Electrophilic Reactivity : Enhanced susceptibility to nucleophilic aromatic substitution in derivative synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.